N'-[(4-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
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Overview
Description
N’-[(4-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzodioxine moiety, and an oxazolidin ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the cyclization of appropriate dihydroxybenzene derivatives with suitable sulfonyl chlorides under acidic conditions.
Synthesis of the Oxazolidin Ring: The oxazolidin ring is formed by reacting an amino alcohol with an appropriate aldehyde or ketone in the presence of a catalyst.
Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction with a chloromethyl derivative, followed by the attachment of the benzodioxine and oxazolidin moieties through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
N’-[(4-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide: shares similarities with other compounds containing chlorophenyl, benzodioxine, and oxazolidin moieties.
N’-[(4-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide: is unique due to its specific combination of these structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Uniqueness
The uniqueness of N’-[(4-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide lies in its ability to undergo a wide range of chemical reactions and its potential applications in various scientific fields. Its structural complexity and versatility make it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O7S/c22-15-3-1-14(2-4-15)12-23-20(26)21(27)24-13-19-25(7-8-32-19)33(28,29)16-5-6-17-18(11-16)31-10-9-30-17/h1-6,11,19H,7-10,12-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACQCUNXUHBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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